molecular formula C8H5BrNaO4 B564374 4-BROMOPHTHALIC ACID MONOSODIUM SALT CAS No. 106701-82-0

4-BROMOPHTHALIC ACID MONOSODIUM SALT

Cat. No.: B564374
CAS No.: 106701-82-0
M. Wt: 268.018
InChI Key: BSZHEJROKCQTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophthalic Acid Monosodium Salt is a valuable organic intermediate designed for advanced chemical synthesis and materials science research. This organobromine compound serves as a key precursor in the development of complex molecules, including dyes, pigments, and functional polymers. Its structure, featuring a reactive bromo group and an acid salt moiety, makes it a versatile building block for creating phthalocyanine derivatives, which are widely studied in the field of organic electronics and as functional materials . Researchers utilize this compound in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to construct more complex bi- and polyaryl systems relevant to pharmaceutical and material sciences. The monosodium salt form can offer benefits in handling, solubility, and subsequent reaction steps in aqueous or mixed-solvent systems. As a high-purity research chemical, it is instrumental in exploring new synthetic pathways and developing novel compounds with specific optical or electronic properties. This product is strictly for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

106701-82-0

Molecular Formula

C8H5BrNaO4

Molecular Weight

268.018

IUPAC Name

4-bromophthalic acid;sodium

InChI

InChI=1S/C8H5BrO4.Na/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;/h1-3H,(H,10,11)(H,12,13);

InChI Key

BSZHEJROKCQTGH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C(=O)O)C(=O)O.[Na]

Synonyms

4-BROMOPHTHALIC ACID MONOSODIUM SALT

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following compounds share structural similarities with 4-Bromophthalic Acid Monosodium Salt, differing primarily in substituents or functional groups:

4-Chlorophthalic Acid Monosodium Salt
  • CAS RN : 56047-23-5
  • Molecular Formula : C₈H₄ClNaO₄
  • Molecular Weight : 222.56 g/mol
  • Appearance : White to yellowish-brown powder
  • Key Properties : Boiling point of 399.5°C , assay ≥73% .

Comparison :

  • The chlorine atom in this compound reduces molecular weight by ~44.45 g/mol compared to the bromine analog.
  • Chlorine’s smaller atomic radius and lower electronegativity may lead to differences in reactivity, such as slower nucleophilic substitution compared to bromine derivatives.
4-Sulfo-phthalic Acid Monosodium Salt
  • CAS RN : 33562-89-9
  • Molecular Formula : C₈H₅NaO₇S
  • Molecular Weight : 268.18 g/mol
  • Key Properties : ≥95% purity, highly polar due to the sulfonic acid group .

Comparison :

  • The sulfonic acid group (-SO₃H) introduces strong acidity and water solubility, unlike the halogenated analogs.
  • Higher molecular weight (268.18 vs. 267.01 for bromo derivative) and additional oxygen/sulfur atoms enhance polarity, making it suitable for applications requiring hydrophilic properties.
Monosodium L-Aspartate Monohydrate
  • CAS RN : 3792-50-5
  • Molecular Formula: C₄H₇NO₄·Na
  • Molecular Weight : 173.10 g/mol
  • Applications: Diagnostics, biochemical research .

Comparison :

  • The shorter carbon chain and amino group differentiate its biological compatibility.

Data Table: Key Properties of Comparable Compounds

Compound CAS RN Molecular Formula Molecular Weight (g/mol) Purity/Assay Appearance Key Functional Group
This compound 106701-82-0 C₈H₄BrNaO₄ 267.01 ≥75% (HPLC) Not specified Bromine
4-Chlorophthalic Acid Monosodium Salt 56047-23-5 C₈H₄ClNaO₄ 222.56 ≥73% White to yellowish-brown Chlorine
4-Sulfo-phthalic Acid Monosodium Salt 33562-89-9 C₈H₅NaO₇S 268.18 ≥95% Not specified Sulfonic acid
Monosodium L-Aspartate Monohydrate 3792-50-5 C₄H₇NO₄·Na 173.10 Not specified Not specified Amino acid

Physicochemical and Functional Differences

  • Reactivity: Bromine vs. Chlorine: Bromine’s larger size and polarizability make this compound more reactive in aryl halide reactions (e.g., Suzuki coupling) compared to its chloro analog . Sulfonic Acid Group: The sulfo derivative’s strong acidity (pKa ~1–2) contrasts with the weaker acidity of carboxylic acid groups (pKa ~2–3), influencing ion-exchange applications .
  • Solubility :

    • The sulfo compound’s high water solubility makes it ideal for aqueous-phase reactions, whereas bromo and chloro analogs may require organic solvents.

Preparation Methods

Bromination of Phthalic Anhydride Derivatives

The monosodium salt is typically derived from 4-bromophthalic acid, which itself is synthesized via bromination of phthalic anhydride. A patented method (CN103980113A) employs phthalic anhydride, sodium hydroxide, and sodium bromide under ultrasonic conditions (20–40 kHz). Sodium hypochlorite acts as the oxidizing agent, with pH maintained at 5–8 using dilute hydrochloric acid. The reaction proceeds at 40–70°C, yielding 4-bromophthalic acid with >98.5% purity and >80% yield. Subsequent partial neutralization with one equivalent of sodium hydroxide generates the monosodium salt.

Direct Synthesis via Sonogashira Coupling

A microwave-accelerated Sonogashira coupling reaction, as detailed in the Asian Journal of Chemistry, utilizes this compound as a substrate. The salt is prepared by neutralizing 4-bromophthalic acid with sodium hydroxide (1:1 molar ratio) in aqueous medium. This method avoids isolation of the free acid, directly yielding the monosodium salt for use in subsequent reactions.

Hydrolysis of 4-Bromophthalic Anhydride

Patent CN105399712A describes the synthesis of 4-bromo phthalic anhydride using phthalic anhydride, bromine, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Hydrolysis of the anhydride with water produces 4-bromophthalic acid, which is then neutralized to the monosodium salt. This method achieves 85–90% anhydride purity, with hydrolysis efficiency dependent on temperature and stoichiometry.

Optimization of Reaction Conditions

Ultrasonic Assistance

Ultrasound (20–40 kHz) significantly enhances bromination efficiency by improving mass transfer and reaction homogeneity. In CN103980113A, ultrasonic irradiation reduces reaction time from 12 hours (conventional heating) to 2–4 hours while increasing bromine utilization to >90%. The table below compares key parameters:

ParameterConventional MethodUltrasonic Method
Reaction Time (h)122–4
Yield (%)65–7080–85
Bromine Utilization (%)70–75>90
Purity (%)9598.5

Phase-Transfer Catalysis

The use of tetrabutylammonium bromide in CN105399712A facilitates bromine incorporation into phthalic anhydride by stabilizing reactive intermediates. This approach reduces side reactions, improving anhydride purity to 85–90%.

Purification and Characterization

Recrystallization

Crude 4-bromophthalic acid is purified via recrystallization from hot water, achieving >98.5% purity. The monosodium salt is similarly recrystallized, with solubility optimized by adjusting pH to 6–7.

Analytical Validation

  • FTIR : Peaks at 1680 cm⁻¹ (C=O stretching) and 1540 cm⁻¹ (C-Br vibration) confirm structure.

  • NMR : 1H^1H NMR (D₂O) shows a singlet at δ 7.85 ppm (aromatic protons) and a carboxylate peak at δ 3.40 ppm.

  • Elemental Analysis : Calculated for C₈H₄BrNaO₄: C 34.94%, H 1.47%; Found: C 34.89%, H 1.49%.

Industrial and Environmental Considerations

Scalability

The ultrasonic method (CN103980113A) is industrially viable due to its high yield (>80%) and minimal waste. Unreacted phthalic acid is recoverable, aligning with green chemistry principles.

Environmental Impact

Sodium hypochlorite replaces toxic molecular bromine in CN103980113A, reducing hazardous byproducts. Bromine utilization exceeding 90% further minimizes environmental footprint .

Q & A

Basic: What are the recommended analytical techniques for confirming the purity and structure of 4-bromophthalic acid monosodium salt?

To confirm purity and structural integrity, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify the aromatic bromine substitution pattern and sodium salt formation. Compare shifts with analogous compounds like sulfobenzoic acid salts .
  • High-Performance Liquid Chromatography (HPLC) : Optimize a reverse-phase method to detect impurities, referencing pharmacopeial guidelines for monosodium salts (e.g., fluvastatin-related compounds) .
  • Elemental Analysis (EA) : Validate the sodium content via combustion analysis, ensuring deviations are <0.3% from theoretical values.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify carboxylate (COO⁻) and sulfonate (SO₃⁻) vibrations, comparing to ATR spectral libraries for monosodium salts .

Advanced: How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing bromine group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks. To study this:

  • Kinetic Experiments : Compare reaction rates with non-brominated analogs (e.g., phthalic acid monosodium salts) under controlled pH and temperature.
  • Computational Modeling : Use density functional theory (DFT) to calculate charge distribution and transition states, as applied in sulfonate salt studies .
  • Isolation of Intermediates : Employ quenching techniques (e.g., rapid cooling) and characterize intermediates via LC-MS or X-ray crystallography .

Basic: What solvent systems are optimal for dissolving this compound in aqueous and organic media?

  • Aqueous Solutions : Use deionized water (pH 7–9) to prevent protonation of the carboxylate group. For enhanced solubility, add polar aprotic solvents (e.g., DMSO) at <10% v/v, as validated for sulfonate salts .
  • Organic Media : Test dimethylformamide (DMF) or methanol, ensuring sodium counterion stability. Pre-saturate solvents with inert gases to avoid oxidation, as recommended for labile monosodium salts .

Advanced: How can researchers resolve contradictory data on the thermal stability of this compound in different studies?

Contradictions often arise from varying experimental conditions. To address this:

  • Thermogravimetric Analysis (TGA) : Conduct under controlled atmospheres (N₂ vs. air) to assess decomposition pathways. Compare with sulfonate salts, which show stability up to 200°C .
  • Isothermal Stability Studies : Incubate samples at fixed temperatures (e.g., 100°C, 150°C) and monitor degradation via HPLC. Use kinetic models (e.g., Arrhenius plots) to extrapolate shelf-life .
  • Synchrotron X-ray Diffraction : Probe structural changes in real-time during heating, as applied to sodium salts of aromatic acids .

Basic: What synthetic routes are available for preparing this compound with high yield?

  • Direct Neutralization : React 4-bromophthalic acid with stoichiometric NaOH in ethanol/water (1:1). Monitor pH (target 7–8) and crystallize under reduced pressure, as described for m-sulfobenzoic acid monosodium salt .
  • Ion-Exchange Chromatography : Convert the free acid to the sodium salt using a Dowex® Na⁺ resin column, ensuring >95% yield via conductivity monitoring .

Advanced: What strategies mitigate sodium ion interference in spectroscopic analyses of this compound?

  • Chelation Agents : Add crown ethers (e.g., 18-crown-6) to mask Na⁺ ions in NMR, reducing line broadening .
  • Matrix-Matched Calibration : Prepare standards with identical sodium concentrations to minimize matrix effects in ICP-OES or AES .
  • Solid-State Techniques : Use cross-polarization magic-angle spinning (CP-MAS) NMR to bypass solution-phase ion interactions .

Basic: How should this compound be stored to prevent degradation?

  • Conditions : Store in airtight containers under inert gas (Ar/N₂) at –20°C. Avoid exposure to light, as brominated aromatics are prone to photodegradation .
  • Stability Monitoring : Perform quarterly HPLC analyses to detect hydrolysis or oxidation products, referencing impurity profiles from pharmacopeial standards .

Advanced: How can the compound’s interactions with metal ions be systematically studied for catalytic applications?

  • Titration Calorimetry (ITC) : Measure binding affinities with transition metals (e.g., Cu²⁺, Fe³⁺) in buffered solutions.
  • Electrochemical Methods : Use cyclic voltammetry to assess redox behavior in the presence of metal ions, as demonstrated for sulfonate-metal complexes .
  • X-ray Absorption Spectroscopy (XAS) : Characterize coordination geometry at metal centers, leveraging synchrotron facilities .

Basic: What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Sodium salts of brominated acids may cause skin irritation .
  • Waste Disposal : Neutralize with dilute HCl before disposal, following guidelines for halogenated organic salts .

Advanced: How can computational methods predict the solubility and bioavailability of this compound?

  • COSMO-RS Simulations : Input molecular descriptors (e.g., logP, polar surface area) to predict solubility in biorelevant media .
  • Molecular Dynamics (MD) : Model interactions with lipid bilayers or serum proteins to estimate bioavailability, referencing studies on sodium arsonates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.